2-Methyl-5-(pentan-2-yl)furan
Description
Significance of Furan (B31954) Ring Systems in Modern Organic Chemistry
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone of modern organic chemistry. researchgate.net Its unique electronic properties and reactivity make it a valuable building block in the synthesis of a wide array of complex molecules. researchgate.netnumberanalytics.com Furan and its derivatives are integral components of numerous natural products, pharmaceuticals, agrochemicals, and advanced materials. researchgate.netnumberanalytics.com
The aromaticity of the furan ring, arising from the delocalization of six π-electrons, contributes to its stability. numberanalytics.com However, the presence of the electronegative oxygen atom makes it more reactive than its carbocyclic counterpart, benzene, particularly in electrophilic substitution reactions. numberanalytics.comderpharmachemica.com This reactivity allows for the introduction of various functional groups onto the furan scaffold, enabling the synthesis of diverse and complex molecular architectures. numberanalytics.com Furthermore, furans can participate in cycloaddition reactions, such as the Diels-Alder reaction, providing a powerful tool for the construction of polycyclic systems. researchgate.netnih.gov
The versatility of furan chemistry is further highlighted by its role in the development of sustainable chemical processes. numberanalytics.com Furan derivatives, often derived from renewable biomass sources like furfural (B47365), are key platform molecules in the biorefinery concept. nih.govtechscience.com This has spurred research into green synthesis methods for furan-containing compounds, utilizing environmentally benign solvents and catalysts. numberanalytics.com
Importance of Substituted Furan Derivatives, with Reference to 2-Methyl-5-(pentan-2-yl)furan
Substituted furan derivatives are a broad class of compounds that exhibit a wide range of biological and chemical properties. A slight modification in the substitution pattern on the furan ring can significantly alter its biological activity. utripoli.edu.ly This has made them a focal point in medicinal chemistry, with applications as antimicrobial, anti-inflammatory, analgesic, and anticancer agents, among others. utripoli.edu.lyijabbr.comwisdomlib.org
The synthesis of such disubstituted furans can be achieved through various methods, including the Paal-Knorr furan synthesis, which involves the cyclization of a 1,4-dicarbonyl compound. researchgate.net Modern synthetic strategies often employ metal-catalyzed cross-coupling reactions to introduce substituents onto the furan ring with high selectivity. organic-chemistry.org
Current Research Trajectories in Furan Chemistry
Another significant area of research is the expansion of the applications of furan derivatives. The unique reactivity of the furan ring is being exploited in the synthesis of novel polymers and advanced materials. researchgate.net The Diels-Alder reaction of furan derivatives, for example, is a key strategy for creating renewable polymers and complex molecular architectures. researchgate.netnih.gov
Furthermore, there is a growing emphasis on the sustainable production of furan compounds from biomass. nih.govmdpi.com Researchers are actively exploring catalytic processes to convert sugars and other bio-based feedstocks into valuable furan platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF) and 2,5-dimethylfuran (B142691) (DMF). techscience.com These efforts are crucial for transitioning away from fossil fuel-based chemical production. techscience.com The exploration of acid-induced rearrangements of furans, such as the Piancatelli rearrangement, is also opening new avenues for the synthesis of diverse carbo- and heterocyclic compounds. mdpi.com
Data Tables
Table 1: Properties of Selected Furan Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Furan | C4H4O | 68.07 | 31.36 utripoli.edu.ly |
| 2-Methylfuran (B129897) | C5H6O | 82.10 nist.gov | 63-66 nist.gov |
| 2,5-Dimethylfuran | C6H8O | 96.13 | 92-94 |
| 5-(Pentan-3-yl)furan-2-carboxylic acid | C10H14O3 | 182.22 vulcanchem.com | 250-300 (est.) vulcanchem.com |
| 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one | C11H16O2 | 180.24 cymitquimica.com | Not available |
Structure
3D Structure
Properties
CAS No. |
94922-72-2 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2-methyl-5-pentan-2-ylfuran |
InChI |
InChI=1S/C10H16O/c1-4-5-8(2)10-7-6-9(3)11-10/h6-8H,4-5H2,1-3H3 |
InChI Key |
DUSKDXTYGMWZIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C1=CC=C(O1)C |
Origin of Product |
United States |
Advanced Reactivity and Mechanistic Investigations of 2 Methyl 5 Pentan 2 Yl Furan Analogues
Electronic Structure and Aromaticity Considerations in Furan (B31954) Reactivity
Furan is a five-membered heterocyclic compound containing an oxygen atom, which imparts unique electronic properties and a modest degree of aromaticity. documentsdelivered.comacs.org According to Hückel's rule, for a molecule to be aromatic, it must be cyclic, planar, fully conjugated, and possess (4n+2) π electrons. libretexts.orglibretexts.orguoc.gr In furan, the oxygen atom is sp² hybridized, allowing one of its lone pairs of electrons to participate in the π-system of the ring. masterorganicchemistry.com This results in a total of 6 π electrons (four from the two C=C double bonds and two from the oxygen lone pair), satisfying Hückel's rule for aromaticity (where n=1). acs.orgmasterorganicchemistry.com
The aromatic character of furan is, however, less pronounced compared to its carbocyclic counterpart, benzene, as well as other five-membered heterocycles like thiophene (B33073) and pyrrole (B145914). documentsdelivered.commdpi.com This is attributed to the high electronegativity of the oxygen atom, which holds its lone pair more tightly, leading to less effective delocalization and a lower resonance energy. mdpi.comthieme-connect.de The resonance energies for benzene, pyrrole, thiophene, and furan are approximately 152, 88, 121, and 67 kJ/mol, respectively. documentsdelivered.com This reduced aromaticity means that the C=C bonds in furan retain significant double bond character. documentsdelivered.com
The electronic structure of furan, characterized by the electron-donating nature of the oxygen heteroatom, leads to an increased electron density in the ring compared to benzene. documentsdelivered.comresearchgate.net This heightened electron density makes furan and its derivatives considerably more reactive in electrophilic substitution reactions. documentsdelivered.comacs.org The order of aromaticity is generally considered to be thiophene > pyrrole > furan, while the reactivity towards electrophilic substitution follows the reverse order: pyrrole > furan > thiophene. thieme-connect.denih.gov
| Compound | Resonance Energy (kJ/mol) | Aromaticity Order | Reactivity in Electrophilic Substitution |
| Benzene | 152 | 1 | Low |
| Thiophene | 121 | 2 | Moderate |
| Pyrrole | 88 | 3 | High |
| Furan | 67 | 4 | Very High |
| Data sourced from multiple references. documentsdelivered.commdpi.comthieme-connect.denih.gov |
Electrophilic Substitution Reactions on Substituted Furan Rings
The high electron density of the furan ring renders it highly susceptible to attack by electrophiles. nih.gov These reactions typically proceed via an addition-elimination mechanism involving a cationic intermediate known as a σ-complex or Wheland intermediate. masterorganicchemistry.comstackexchange.com The stability of this intermediate determines the regioselectivity of the substitution.
Electrophilic attack on the furan ring preferentially occurs at the C2 and C5 positions (α-positions), which are adjacent to the oxygen atom. mdpi.comacs.org This is because the positive charge in the resulting σ-complex is better stabilized through resonance, including a contributor where the oxygen atom helps to delocalize the charge. mdpi.comstackexchange.com
In substituted furans, the nature of the substituent group directs the incoming electrophile. Electron-donating groups, such as the alkyl groups in 2-methyl-5-(pentan-2-yl)furan, are activating and direct electrophilic substitution to the available α-positions. nih.govwikipedia.org Since both α-positions in this compound are occupied, electrophilic substitution would be directed to the C3 or C4 positions (β-positions). Generally, for 2,5-dialkylfurans, substitution occurs at the β-position. thieme-connect.de
Alkyl groups, like the methyl and pentan-2-yl groups, are ortho-para directing activators in aromatic systems. lkouniv.ac.inacs.org They donate electron density through an inductive effect, further enhancing the nucleophilicity of the furan ring and stabilizing the cationic intermediate formed during electrophilic attack. lkouniv.ac.in Therefore, a compound like this compound is expected to be highly reactive towards electrophiles, with substitution occurring at the C3 or C4 position.
Computational studies, often employing Density Functional Theory (DFT) and other quantum mechanical methods, have been instrumental in elucidating the mechanisms of electrophilic substitution on furan and its derivatives. rsc.orgnih.govnih.gov These studies confirm that the reaction proceeds through a σ-complex intermediate and that the regioselectivity is governed by the stability of this intermediate. stackexchange.comnih.gov
Calculations of properties such as electrostatic potential maps and condensed Fukui functions help to predict the most reactive sites for electrophilic attack. rsc.org For furan, these calculations consistently show that the C2 and C5 positions are the most electron-rich and therefore the most susceptible to electrophilic attack. rsc.org For 2,5-dialkylfurans, while the α-positions are blocked, the electron-donating nature of the alkyl groups increases the electron density at the β-positions, facilitating substitution at these sites. thieme-connect.de
Experimental studies on the halogenation, nitration, and Friedel-Crafts reactions of substituted furans provide practical evidence for these theoretical predictions. mdpi.comacs.org For instance, the reaction of 2,5-dialkylfurans often leads to substitution at the 3-position. thieme-connect.de Mechanistic studies have shown that the electrophilic addition is the rate-determining step, followed by a fast deprotonation to restore the aromatic system. masterorganicchemistry.commasterorganicchemistry.com
| Furan Derivative | Substituent Type | Predicted Position of Attack |
| Furan | Unsubstituted | C2 or C5 |
| 2-Methylfuran (B129897) | Activating (Alkyl) | C5 |
| 2,5-Dimethylfuran (B142691) | Activating (Alkyl) | C3 or C4 |
| This compound | Activating (Alkyl) | C3 or C4 |
| Predictions based on established principles of electrophilic aromatic substitution. mdpi.comthieme-connect.deacs.org |
Cycloaddition Chemistry of Furan Systems
Due to its reduced aromaticity, furan can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as a 1,3-diene. documentsdelivered.comresearchgate.net This reactivity is a key feature that distinguishes it from more aromatic compounds like benzene.
In the Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. Furan readily serves as the diene component, particularly when reacting with electron-deficient dienophiles. researchgate.net The reaction is often reversible, and the stability of the resulting oxabicycloheptene adduct is a critical factor. ijcrcps.com
While furan typically acts as a diene, there are limited instances where electron-poor furans can function as dienophiles in reactions with electron-rich dienes. wikipedia.orgacs.org For example, furans substituted with strong electron-withdrawing groups can react with dienes like isoprene, although reaction rates are often low. wikipedia.orgnih.gov
The reactivity of furan derivatives in Diels-Alder reactions is significantly influenced by substituents on the furan ring. acs.orgrsc.org
Electron-donating groups (like the methyl and pentan-2-yl groups in our target analogue) on the furan ring increase the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene. This reduces the HOMO-LUMO energy gap between the diene and an electron-deficient dienophile, leading to an increased reaction rate in normal-electron-demand Diels-Alder reactions. ijcrcps.comwikipedia.org Computational studies have shown a clear trend in reactivity for 2-substituted furans with maleic anhydride (B1165640): OMe > Me > H > Cl > CHO > NO₂. wikipedia.orgacs.org
Electron-withdrawing groups on the furan have the opposite effect, decreasing the HOMO energy and thus reducing the reactivity in normal-electron-demand reactions. acs.orgrsc.org
Steric effects also play a role. Bulky substituents on the furan ring can influence the stereochemical outcome (endo/exo selectivity) of the cycloaddition. wikipedia.org
For 2,5-dialkylfurans, such as 2,5-dimethylfuran, the presence of two electron-donating groups enhances their reactivity as dienes in Diels-Alder reactions with electron-poor dienophiles. acs.orgresearchgate.netrsc.org Therefore, this compound is expected to be a reactive diene in such cycloadditions.
| Substituent at C2 | Electronic Effect | Predicted Reactivity |
| -OCH₃ | Strong Electron-Donating | High |
| -CH₃ | Electron-Donating | Moderate-High |
| -H | (Reference) | Moderate |
| -Cl | Electron-Withdrawing | Low-Moderate |
| -CHO | Electron-Withdrawing | Low |
| -NO₂ | Strong Electron-Withdrawing | Very Low |
| Data based on computational studies with maleic anhydride. wikipedia.orgacs.org |
Diels-Alder Reactions: Furan as a Diene and Dienophile
Endo/Exo Stereoselectivity and Theoretical Rationalizations
The Diels-Alder reaction of furan and its derivatives is a cornerstone of heterocyclic chemistry, providing a pathway to complex oxygen-containing bicyclic structures. A key aspect of these reactions is the stereoselectivity, specifically the preference for the formation of either the endo or exo adduct. In the context of this compound analogues, the interplay of sterics, electronics, and reaction conditions dictates the stereochemical outcome.
Generally, Diels-Alder reactions of furans are reversible, and the observed product distribution is often a result of thermodynamic control. nih.govwiley.com While the endo adduct is frequently the kinetically favored product, the increased steric hindrance in this isomer can lead to its retro-Diels-Alder reaction and subsequent isomerization to the more thermodynamically stable exo adduct. nih.govwiley.com This is particularly relevant for substituted furans where the substituents can exacerbate these steric clashes.
Theoretical rationalizations, often employing density functional theory (DFT) calculations, have been instrumental in understanding the origins of stereoselectivity. nih.govresearchgate.net These studies analyze the transition state energies for both the endo and exo pathways. Factors such as secondary orbital interactions, which typically stabilize the endo transition state, can be counteracted by steric repulsion and electrostatic interactions. nih.govescholarship.org For instance, computational analysis of the Diels-Alder reaction between furan and maleic anhydride has shown that while the endo isomer may form initially, the lower cycloreversion barrier allows for equilibration to the more stable exo product. wiley.com The presence of alkyl substituents on the furan ring, such as the methyl and pentan-2-yl groups in the titular compound, would be expected to further influence this delicate balance, likely increasing the thermodynamic preference for the exo adduct due to increased steric hindrance in the endo transition state.
Recent research on chitin-derived furans has highlighted the significant impact of substituents on the endo/exo selectivity. researchgate.net Hydroxyl groups on the furan derivative were found to shift the selectivity towards the endo product through hydrogen bonding interactions in the transition state. researchgate.net This suggests that even subtle changes to the substituents on furan analogues can have a profound effect on the stereochemical outcome of their Diels-Alder reactions.
Table 1: Factors Influencing Endo/Exo Stereoselectivity in Furan Diels-Alder Reactions
| Factor | Influence on Selectivity | Theoretical Basis |
| Reaction Conditions | Higher temperatures or longer reaction times favor the thermodynamic exo product. sci-hub.st | Allows for retro-Diels-Alder reaction of the kinetic endo product and equilibration to the more stable exo isomer. nih.govwiley.com |
| Steric Hindrance | Larger substituents on the furan or dienophile favor the exo adduct. | Minimizes steric clashes in the transition state and the final product. |
| Secondary Orbital Interactions | Generally favor the kinetic endo product. escholarship.org | Overlap between the p-orbitals of the dienophile's activating group and the developing pi-system of the diene. |
| Electrostatic Interactions | Can favor either endo or exo depending on the specific reactants. | Stabilizing or destabilizing interactions between partial charges on the diene and dienophile in the transition state. nih.gov |
| Solvent Effects | Can influence the stability of the transition states and the product distribution. | Differential solvation of the endo and exo transition states. |
Paterno-Buchi Photocycloaddition Reactions with Furan Derivatives
The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, provides a direct route to oxetanes. beilstein-journals.orgresearchgate.net When applied to furan derivatives, this reaction offers a powerful method for the synthesis of bicyclic ethers with significant synthetic potential. The reaction typically proceeds via the excitation of the carbonyl compound to its triplet state, which then adds to the furan ring to form a 1,4-diradical intermediate. beilstein-journals.orgnih.gov Subsequent intersystem crossing and ring closure yield the oxetane (B1205548) product. beilstein-journals.org
For unsymmetrically substituted furans, such as analogues of this compound, the regioselectivity of the Paternò-Büchi reaction becomes a critical consideration. The addition of the excited carbonyl can occur at either of the two double bonds of the furan ring. The regiochemical outcome is largely governed by the relative stability of the two possible triplet 1,4-diradical intermediates. beilstein-journals.orgnih.gov Electron-donating substituents on the furan ring, like alkyl groups, tend to stabilize an adjacent radical center, thus directing the addition of the carbonyl oxygen to the more substituted carbon of the double bond.
Stereoselectivity is another important aspect of this reaction. In many cases, the Paternò-Büchi reaction with furans proceeds with high exo stereoselectivity. researchgate.netnih.gov This preference is attributed to steric interactions in the transition state leading to the diradical intermediate and in the intermediate itself, which favor the approach of the carbonyl compound from the less hindered face of the furan ring. Studies on the reaction of 2-methylfuran with benzaldehyde (B42025) have shown an exo/endo ratio greater than 97:3. nih.govacs.org
The nature of the carbonyl compound also plays a significant role in the reaction's outcome. For example, reactions with benzaldehyde have been observed to be highly stereoselective but show poor regioselectivity, while reactions with benzophenone (B1666685) can exhibit temperature-dependent regioselectivity. nih.gov This has been explained by the conformational equilibria of the triplet diradical intermediates. nih.gov
Table 2: Key Features of the Paternò-Büchi Reaction with Furan Derivatives
| Feature | Description | Mechanistic Rationale |
| Reaction Type | Photochemical [2+2] cycloaddition. beilstein-journals.org | Involves the reaction of an excited state carbonyl with the furan ring. researchgate.net |
| Intermediate | Triplet 1,4-diradical. nih.gov | Formed by the addition of the triplet carbonyl to the furan. |
| Regioselectivity | Influenced by the stability of the diradical intermediate. beilstein-journals.org | Electron-donating groups on the furan direct the addition. |
| Stereoselectivity | Typically high exo selectivity. researchgate.netnih.gov | Steric hindrance in the transition state and diradical intermediate favors the exo product. |
| Carbonyl Compound | Influences both regio- and stereoselectivity. nih.gov | The structure of the carbonyl compound affects the properties of the diradical intermediate. |
Oxidative Transformations of the Furan Ring System
Achmatowicz Rearrangement and Analogous Oxidative Ring Expansions to Pyranones
The Achmatowicz reaction is a powerful and versatile transformation in organic synthesis, enabling the oxidative rearrangement of furfuryl alcohols into 6-hydroxy-2H-pyran-3(6H)-ones. nih.govresearchgate.net This reaction provides a valuable entry into a wide range of pyranone derivatives, which are important building blocks for the synthesis of natural products, carbohydrates, and other bioactive molecules. researchgate.netnih.gov For a furan analogue like a derivative of this compound bearing a hydroxymethyl group at the 2-position, the Achmatowicz rearrangement would yield a correspondingly substituted dihydropyranone.
The reaction is typically carried out using an oxidizing agent in the presence of a nucleophilic solvent, often water or an alcohol. The generally accepted mechanism involves the initial oxidation of the furan ring to a 2,5-dioxy-2,5-dihydrofuran intermediate. nih.gov This is followed by an acid-catalyzed rearrangement to the dihydropyranone product. The versatility of the Achmatowicz reaction is enhanced by the ability to use a variety of oxidizing agents, including N-bromosuccinimide (NBS), bromine, and meta-chloroperoxybenzoic acid (m-CPBA). thieme-connect.comresearchgate.net
The stereochemistry of the starting furfuryl alcohol is often retained in the pyranone product, making the Achmatowicz reaction a valuable tool in asymmetric synthesis. nih.govnih.gov This has been exploited in the synthesis of numerous complex molecules where the pyranone intermediate serves as a chiral scaffold for further elaboration. nih.gov
Catalytic Systems for Achmatowicz Reactions (e.g., Vanadium, Manganese)
While classical Achmatowicz reactions often employ stoichiometric amounts of oxidants, the development of catalytic systems offers a more sustainable and efficient alternative. researchgate.netchim.it Vanadium and manganese complexes have emerged as effective catalysts for this transformation, typically using peroxides like tert-butyl hydroperoxide (TBHP) or hydrogen peroxide (H₂O₂) as the terminal oxidant. researchgate.netresearchgate.net
Vanadium catalysts, such as VO(OiPr)₃ and VO(acac)₂, have been shown to cleanly catalyze the rearrangement of furfuryl alcohols to pyranones. researchgate.netnih.gov Mechanistic studies suggest that the vanadium center coordinates to the furfuryl alcohol and the peroxide, facilitating the oxidation of the furan ring. nih.gov These catalytic systems often operate under mild conditions and with low catalyst loadings, making them attractive for large-scale synthesis. researchgate.net
Manganese-based catalysts have also been developed for the Achmatowicz rearrangement, utilizing environmentally benign oxidants like H₂O₂. researchgate.netacs.org These systems are inspired by the action of manganese-containing enzymes and offer a green approach to this important transformation. acs.org The use of chiral ligands with manganese can also enable enantioselective versions of the Achmatowicz reaction. acs.org
Table 3: Comparison of Catalytic Systems for the Achmatowicz Reaction
| Catalyst System | Oxidant | Advantages |
| **Vanadium (e.g., VO(OiPr)₃, VO(acac)₂) ** | TBHP, H₂O₂ | High efficiency, low catalyst loadings, mild conditions. researchgate.netnih.gov |
| Manganese (e.g., Mn complexes with N4 ligands) | H₂O₂ | Use of a green oxidant, potential for enantioselectivity. researchgate.netacs.org |
| Rhodium | Has been investigated for related isomerizations. acs.org | |
| Potassium Bromide (KBr) | Oxone | Environmentally friendly, high yields. chim.it |
Mechanistic Insights into Oxidant Action
The mechanism of the Achmatowicz reaction is initiated by the oxidation of the furan ring. With halogen-based oxidants like N-bromosuccinimide (NBS), the reaction is thought to proceed through an electrophilic bromination of the furan at the 5-position, followed by the addition of a nucleophile (e.g., water or an alcohol from the solvent) to generate a 2,5-disubstituted-2,5-dihydrofuran intermediate. thieme-connect.com Subsequent acid-catalyzed rearrangement leads to the pyranone product. The use of a buffer is often necessary to control the acidity of the reaction medium. chim.it
In metal-catalyzed systems, the mechanism is believed to involve the formation of a high-valent metal-oxo or metal-peroxo species. nih.govacs.org This reactive species then epoxidizes one of the double bonds of the furan ring. The resulting epoxide is unstable and undergoes a rapid rearrangement, driven by the release of ring strain and the formation of a more stable carbonyl group, to yield the pyranone product. Kinetic studies of vanadium-catalyzed systems have provided evidence for the involvement of the metal center in the rate-determining step. nih.gov
Controlled Oxidation to Dicarbonyl Compounds and Carboxylic Acid Precursors
Beyond the Achmatowicz rearrangement, the controlled oxidation of the furan ring in compounds like this compound can provide access to valuable acyclic synthons, particularly 1,4-dicarbonyl compounds and precursors to carboxylic acids. sci-hub.stresearchgate.net The choice of oxidizing agent and reaction conditions determines the outcome of the oxidation.
Reagents such as pyridinium (B92312) chlorochromate (PCC), m-CPBA, and ozone can be used to cleave the furan ring and generate unsaturated 1,4-dicarbonyl compounds. sci-hub.st These compounds are versatile intermediates that can be used in a variety of subsequent transformations, including the synthesis of cyclopentenones.
Further oxidation can lead to the formation of carboxylic acids. researchgate.netresearchgate.net For example, the oxidation of furfural (B47365) and its derivatives can yield furoic acids, and under more forcing conditions, maleic acid. researchgate.netrsc.org The oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-furandicarboxylic acid (FDCA) is a particularly important transformation in the context of renewable chemicals, as FDCA is a bio-based monomer for the production of polymers. mdpi.com While not directly applicable to this compound, the principles of these oxidations can be extended to other substituted furans. The specific products obtained from the oxidation of a 2,5-dialkyl-substituted furan would depend on the stability of the substituents to the oxidizing conditions.
Table 4: Products of Controlled Furan Oxidation
| Oxidizing Agent/System | Product Type |
| PCC, m-CPBA, O₃ | Unsaturated 1,4-dicarbonyls. sci-hub.st |
| RuO₄ | Carboxylic acids. sci-hub.st |
| V₂O₅/O₂ (vapor phase) | Maleic acid. researchgate.net |
| Electrocatalytic oxidation | Dicarboxylic acids (from HMF). rsc.org |
Electrocatalytic Oxidation Pathways of Furan Compounds
The electrocatalytic oxidation of furan compounds, such as furfural and 5-hydroxymethylfurfural (HMF), represents a promising avenue for converting biomass-derived molecules into value-added chemicals. rsc.orgacs.orgrsc.org The reaction pathways and product selectivity are highly dependent on the catalyst material, applied potential, and electrolyte conditions. hidenanalytical.com
Investigations on platinum (Pt) catalysts in acidic electrolytes reveal that the oxidation selectivity of furfural is potential-dependent. hidenanalytical.com At potentials below 1.2 V vs. RHE, the primary products are furoic acid and 5-hydroxyfuroic acid. hidenanalytical.com However, at higher potentials, the selectivity shifts towards 5-hydroxy-furan-2(5H)-one and maleic acid. hidenanalytical.com The formation of CO, which arises from the spontaneous decarbonylation of furfural on the metallic Pt surface, can poison the catalyst. hidenanalytical.com Significant oxidative currents are typically achieved only at potentials high enough to clear the surface of this adsorbed CO. hidenanalytical.com
Studies comparing different metal catalysts show distinct activities. For instance, Pt has been found to be more active for inserting oxygen atoms into the furan ring but less active for C-C bond activation when compared to Palladium (Pd). colorado.eduacs.org On a Pt(111) surface, furan oxidation is believed to proceed through the addition of oxygen to the ring, forming surface-adsorbed furanone intermediates, which can lead to products like maleic anhydride, H₂O, CO, and CO₂. colorado.eduacs.org For furan derivatives with oxygenated side chains, such as furfuryl alcohol, the mechanism involves initial dehydrogenation followed by oxidation to a carboxylate intermediate, which then decarboxylates to form surface furyl species and CO₂ before further oxidation. colorado.eduacs.org
The mechanism of furfural oxidation to furoic acid can proceed through different pathways. rsc.org A "two-electron pathway" involves the direct oxidation of one furfural molecule to furoic acid. rsc.org Alternatively, a "single-electron pathway" has been proposed, particularly on copper-based catalysts, where a furfural molecule releases an electron and a hydrogen atom, contributing to hydrogen gas generation. rsc.org The choice of catalyst and control of reaction parameters are crucial for steering the reaction towards the desired products and improving Faradaic efficiency. rsc.orgresearchgate.net
Table 1: Products of Furfural Electrocatalytic Oxidation on Platinum
| Potential (V vs. RHE) | Primary Products | Minor Products / Intermediates | Source |
|---|---|---|---|
| < 1.2 V | Furoic Acid, 5-Hydroxyfuroic Acid | CO (from decarbonylation) | hidenanalytical.com |
| > 1.2 V | 5-Hydroxy-furan-2(5H)-one | Maleic Acid, CO₂ | hidenanalytical.com |
| Not Specified (O-precovered Pt(111)) | H₂O, CO, CO₂ | Furanone intermediates, Maleic Anhydride | colorado.eduacs.org |
Ring-Opening and Rearrangement Mechanisms in Furan Chemistry
The furan ring, while aromatic, is susceptible to ring-opening reactions under acidic conditions, a transformation of significant interest in biomass conversion. rsc.orgresearchgate.net The mechanism and rate of this process are strongly influenced by the substituents on the furan ring. rsc.org
For unsubstituted furan in a dilute aqueous acid solution, the decomposition pathway begins with the protonation of the furan ring. acs.orgresearchgate.netscite.ai This initial protonation is the rate-limiting step of the ring-opening process. acs.orgresearchgate.net Computational studies have shown that protonation at the Cα position (adjacent to the ring oxygen) is energetically favored over protonation at the Cβ position. acs.orgresearchgate.net This leads to a carbocation intermediate that is subsequently attacked by a water molecule, forming 2,5-dihydro-2-furanol or 2,3-dihydro-3-furanol. acs.orgresearchgate.net Further protonation of the ring oxygen in these furanol intermediates facilitates the cleavage of the C-O bond, opening the ring to yield products such as 4-hydroxy-2-butenal. acs.orgresearchgate.net
The presence of substituents on the furan ring significantly alters this reactivity. rsc.orgresearchgate.net A study comparing the acid-catalyzed ring opening of different furan derivatives demonstrated this functional group dependence. rsc.orgresearchgate.net For instance, 4-(5-methyl-2-furyl)-2-butanone, an analogue of this compound, undergoes ring-opening in the presence of catalytic hydrochloric acid at 80°C to yield a single dione (B5365651) product in high yield. rsc.org In contrast, under the same conditions, 4-(2-furanyl)-2-butanone (lacking the methyl group) and 4-(5-hydroxymethyl)-2-furanyl-2-butanone result in multiple products, indicating more complex reaction pathways. rsc.org This highlights that alkyl substitution at the C5 position, as in the target molecule's analogue, can direct the reaction towards a more selective transformation. rsc.org
Table 2: Influence of Furan Substituents on Acid-Catalyzed Ring Opening
| Furan Substrate | Reaction Conditions | Outcome | Source |
|---|---|---|---|
| Furan | Dilute Aqueous Acid | Ring opening to 4-hydroxy-2-butenal via furanol intermediates. | acs.orgresearchgate.net |
| 4-(5-methyl-2-furyl)-2-butanone | Catalytic HCl, 80°C | Proceeds to a single product in up to 92% yield. | rsc.orgresearchgate.net |
| 4-(2-furanyl)-2-butanone | Catalytic HCl, 80°C | Multiple products observed. | rsc.orgresearchgate.net |
| 4-(5-hydroxymethyl)-2-furanyl-2-butanone | Catalytic HCl, 80°C | Multiple products observed. | rsc.orgresearchgate.net |
Transition metal catalysis provides powerful tools for intricate molecular rearrangements and cascade reactions involving the furan core, enabling the efficient construction of complex and highly substituted furans. hud.ac.ukarkat-usa.org A diverse array of metals, including gold, palladium, ruthenium, and copper, have been employed to catalyze these transformations. hud.ac.uk
Gold(I) catalysts are particularly effective in promoting cascade reactions. For example, easily prepared propargyl vinyl ethers can undergo a gold(I)-catalyzed cascade involving a propargyl-Claisen rearrangement followed by heterocyclization to produce tri- and tetrasubstituted furans in high yields under mild, neutral conditions. organic-chemistry.org Another sophisticated example is a gold self-relay catalysis that synthesizes unsymmetrical furanized triarylmethanes from 3-yne-1,2-diols and aurone-derived azadienes. bohrium.com In this process, the gold catalyst first facilitates the cyclodehydration to form a furan intermediate and then activates an imine for a subsequent Michael addition with the newly formed furan. bohrium.com
Palladium and Ruthenium catalysts are also central to furan synthesis and rearrangement. hud.ac.uk For instance, the Ma research group demonstrated that Pd and Ru catalysts can convert cyclopropenes into 2,3,5-trisubstituted furans, while copper catalysts steer the reaction toward 2,3,4-trisubstituted isomers from the same starting materials. hud.ac.uk Furthermore, tandem reactions combining olefin cross-metathesis with subsequent cyclization cascades offer a versatile entry to substituted furans. pnas.org An olefin cross-metathesis between allylic alcohols and enones produces a trans-γ-hydroxyenone intermediate, which can then be converted to a 2,5-disubstituted furan via acid-catalyzed isomerization. pnas.org Alternatively, a subsequent Heck reaction on this intermediate enables a tandem arylation-furan formation cascade, directly affording 2,3,5-trisubstituted furans. pnas.org
Table 3: Examples of Metal-Catalyzed Cascade Reactions Involving Furans
| Catalyst | Starting Materials | Reaction Type | Product | Source |
|---|---|---|---|---|
| (PPh₃)AuCl/AgBF₄ | Propargyl vinyl ethers | Propargyl-Claisen rearrangement / Heterocyclization | Tri- and tetrasubstituted furans | organic-chemistry.org |
| Pd or Ru complexes | Cyclopropenes | Rearrangement | 2,3,5-Trisubstituted furans | hud.ac.uk |
| Cu catalysts | Cyclopropenes | Rearrangement | 2,3,4-Trisubstituted furans | hud.ac.uk |
| Grubbs Catalyst (metathesis) / Pd(OAc)₂ (Heck) | Allylic alcohols, enones, aryl halides | Olefin cross-metathesis / Heck arylation / Furanization | 2,3,5-Trisubstituted furans | pnas.org |
Radical Reactivity and Arylation of Furan Derivatives
The radical chemistry of furan and its derivatives is critical for understanding their behavior in combustion processes and for developing synthetic methodologies. nih.govwhiterose.ac.uk The reaction of hydroxyl (OH) radicals with furan and its alkylated analogues, such as 2-methylfuran (2-MF) and 2,5-dimethylfuran (2,5-DMF), has been studied extensively. whiterose.ac.ukacs.org
Kinetic studies show that these reactions exhibit a negative temperature dependence at low to moderate temperatures (approx. 294–770 K), indicating that the dominant reaction pathway is the addition of the OH radical to the furan ring, rather than H-atom abstraction. nih.govwhiterose.ac.ukacs.org Master equation analyses suggest that for 2-MF, addition occurs at both the C2 and C5 positions, while for 2,5-DMF, addition is favored at the C2 site. whiterose.ac.uk The rate coefficients for these reactions are significant, with alkyl substitution increasing the reactivity compared to unsubstituted furan. whiterose.ac.ukacs.org
The susceptibility of the furan ring to radical addition has been exploited in C-H arylation reactions. nih.gov Aryl radicals, generated under mild conditions, can efficiently functionalize the furan core. A prominent method involves the generation of aryl radicals from aryldiazonium salts using photoredox catalysis. nih.govsci-hub.se For example, eosin (B541160) Y, an organic dye, can catalyze the arylation of furan with a broad range of diazonium salts under visible light irradiation. nih.gov The mechanism involves a single electron transfer from the photoexcited catalyst to the diazonium salt, which then extrudes dinitrogen to form the aryl radical. nih.gov This radical adds to the furan ring, and subsequent oxidation and deprotonation lead to the arylated product. sci-hub.se
Other methods for generating aryl radicals for furan arylation include the use of diazoaminobenzene (B94817) in the presence of isopentyl nitrite. chemicalpapers.comchempap.org Competitive reaction studies have shown that the furan ring is significantly more reactive towards the phenyl radical than the thiophene ring. chemicalpapers.com More recently, novel transformations such as copper-initiated radical dearomative 2,5-alkylarylation have been developed. wiley.com This cascade reaction involves the addition of an alkyl radical (e.g., trichloromethyl) to the C5 position, followed by an intramolecular spirocyclization of the resulting allyl radical intermediate to achieve a dearomative difunctionalization of the furan ring. wiley.com
Table 4: Kinetic Data for the Reaction of OH Radicals with Furan Analogues
| Reactant | Rate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Key Observation | Source |
|---|---|---|---|
| Furan | (3.34 ± 0.48) × 10⁻¹¹ | Negative temperature dependence; addition is dominant. | whiterose.ac.uk |
| 2-Methylfuran (2-MF) | (7.38 ± 0.37) × 10⁻¹¹ | Negative temperature dependence; no significant pressure dependence. | whiterose.ac.ukacs.org |
| 2,5-Dimethylfuran (2,5-DMF) | (1.10 ± 0.10) × 10⁻¹⁰ | Negative temperature dependence; pressure-dependent kinetics above 298 K. | whiterose.ac.ukacs.org |
Advanced Spectroscopic and Spectrometric Characterization Techniques for Substituted Furan Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment.libretexts.orguobasrah.edu.iq
High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. libretexts.orgchemguide.co.uk By analyzing the chemical shifts, signal multiplicities (splitting patterns), and integration values in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the exact arrangement of atoms in 2-Methyl-5-(pentan-2-yl)furan can be established.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different hydrogen environments and their neighboring protons. libretexts.orgchemicalbook.com For this compound, distinct signals are expected for the protons on the furan (B31954) ring, the methyl substituent on the ring, and the various protons within the pentan-2-yl side chain. The n+1 rule dictates the splitting pattern of these signals, where 'n' is the number of adjacent, non-equivalent protons. chemicalbook.com
Furan Protons (H-3, H-4): The two protons on the furan ring are expected to appear as doublets in the aromatic region (typically δ 5.8-7.5 ppm), with their specific shifts influenced by the electron-donating alkyl substituents. rsc.org
Ring Methyl Protons: The methyl group attached to the furan ring (at C-2) would produce a sharp singlet at approximately δ 2.2-2.3 ppm. rsc.org
Pentan-2-yl Protons: The pentan-2-yl group presents a more complex set of signals. The single proton on the carbon attached directly to the furan ring (CH) would be a multiplet due to coupling with the adjacent methyl and methylene (B1212753) protons. The other methyl and methylene groups in the chain would appear as triplets and multiplets in the upfield (aliphatic) region of the spectrum (typically δ 0.8-1.7 ppm).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Furan Carbons: The four carbons of the furan ring would show distinct signals, with the substituted carbons (C-2 and C-5) appearing at lower field (more deshielded) than the carbons bearing hydrogen (C-3 and C-4).
Alkyl Carbons: The carbons of the methyl group on the ring and the five carbons of the pentan-2-yl chain would each produce a signal in the aliphatic region of the spectrum.
The following table summarizes the predicted NMR data for this compound based on values for structurally similar compounds. rsc.orgresearchgate.net
| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹H NMR Multiplicity | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
| Furan H-3 | ~ 6.0 | Doublet (d) | ~ 106 |
| Furan H-4 | ~ 5.9 | Doublet (d) | ~ 105 |
| Ring -CH₃ | ~ 2.2 | Singlet (s) | ~ 14 |
| Furan -CH-(CH₂) | ~ 2.8 | Multiplet (m) | ~ 35 |
| -CH-CH₂-CH₂ | ~ 1.6 | Multiplet (m) | ~ 38 |
| -CH₂-CH₂-CH₃ | ~ 1.3 | Multiplet (m) | ~ 20 |
| -CH₂-CH₂-CH₃ | ~ 0.9 | Triplet (t) | ~ 14 |
| -CH-CH₃ | ~ 1.2 | Doublet (d) | ~ 22 |
| Furan C-2 | - | - | ~ 151 |
| Furan C-5 | - | - | ~ 156 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis.hopto.orgup.ac.za
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing its molecular vibrations. libretexts.org These two methods are complementary; a molecular vibration that causes a change in the dipole moment is IR active, while a vibration that causes a change in polarizability is Raman active. udayton.eduglobalresearchonline.net
For this compound, vibrational spectroscopy can confirm the presence of the furan ring and the aliphatic alkyl chains.
Furan Ring Vibrations: The furan ring has several characteristic vibrations. C=C double bond stretching vibrations typically appear in the 1500-1620 cm⁻¹ region. The C-O-C stretching of the ether linkage within the ring gives rise to strong bands, often between 1000 and 1250 cm⁻¹. The C-H stretching of the hydrogens attached to the furan ring is expected above 3100 cm⁻¹. nepjol.infobioanalysis-zone.com
Alkyl Group Vibrations: The pentan-2-yl and methyl substituents exhibit characteristic aliphatic C-H stretching vibrations in the 2850-3000 cm⁻¹ range. Bending vibrations for CH₂ (scissoring) and CH₃ (asymmetric and symmetric) groups are expected around 1465 cm⁻¹ and 1375 cm⁻¹, respectively. ethz.ch
The table below outlines the expected key vibrational frequencies for this compound.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
| C-H Stretch (sp²) | Furan Ring C-H | 3100 - 3150 | Medium | Medium |
| C-H Stretch (sp³) | Alkyl Chains | 2850 - 3000 | Strong | Strong |
| C=C Stretch | Furan Ring | 1500 - 1620 | Medium-Strong | Strong |
| CH₂/CH₃ Bend | Alkyl Chains | 1370 - 1470 | Medium | Medium |
| C-O-C Stretch | Furan Ring | 1000 - 1250 | Strong | Weak |
| Ring Breathing | Furan Ring | 800 - 900 | Medium | Strong |
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula Determination and Fragmentation Pathway Elucidation.nih.gov
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or more decimal places. hopto.org This precision allows for the unambiguous determination of a molecule's elemental composition and, therefore, its exact molecular formula. For this compound (C₁₁H₁₈O), HRMS can distinguish its exact mass from other isobaric compounds with different elemental formulas.
Tandem Mass Spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and helps to elucidate the connectivity of its atoms. For alkyl-substituted furans, fragmentation often occurs at the bonds adjacent to the furan ring due to the formation of stable, resonance-delocalized carbocations.
Key expected fragmentation pathways for this compound include:
Benzylic-type Cleavage: The most favorable cleavage is expected at the C-C bond between the furan ring and the pentan-2-yl substituent. This would result in the loss of a C₄H₉ radical and the formation of a highly stable cation at m/z 95.
Cleavage within the Alkyl Chain: Fragmentation can also occur within the pentyl chain, leading to the loss of smaller neutral alkene or alkyl radical fragments. For example, a McLafferty rearrangement could lead to the loss of propene (C₃H₆).
Loss of the Ring Methyl Group: While less common, fragmentation involving the methyl group is also possible.
The table below lists the calculated exact masses for the molecular ion and key expected fragments.
| Ion | Formula | Calculated Exact Mass (m/z) | Description |
| [M]⁺ | [C₁₁H₁₈O]⁺ | 166.1358 | Molecular Ion |
| [M - C₂H₅]⁺ | [C₉H₁₃O]⁺ | 137.0966 | Loss of an ethyl radical from the pentyl chain |
| [M - C₄H₉]⁺ | [C₇H₉O]⁺ | 109.0653 | Cleavage of the pentyl chain (loss of butyl radical) |
| [C₆H₇O]⁺ | [C₆H₇O]⁺ | 95.0497 | Benzylic-type cleavage at the pentyl substituent |
Computational Chemistry Approaches in Understanding 2 Methyl 5 Pentan 2 Yl Furan and Its Reactivity
Density Functional Theory (DFT) for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.netnih.gov For furan (B31954) derivatives, DFT methods are employed to calculate a variety of molecular properties that are crucial for understanding their reactivity and behavior.
DFT calculations can determine the equilibrium geometry of 2-Methyl-5-(pentan-2-yl)furan, predicting bond lengths, bond angles, and dihedral angles. These calculations often reveal the planarity or near-planarity of the furan ring, a key feature of its aromatic character. chemrxiv.org Furthermore, DFT is used to compute energetic properties such as enthalpies of formation. For instance, studies on various alkylfurans have used compound quantum chemical methods like G3, CBS-QB3, and CBS-APNO to determine their formation enthalpies through isodesmic reactions. nih.govresearchgate.netacs.org These methods provide self-consistent and reliable thermochemical data. nih.govresearchgate.netacs.org
Other molecular properties that can be elucidated using DFT include:
Rotational barriers: For substituents attached to the furan ring, DFT can calculate the energy barriers for rotation, providing insight into the conformational flexibility of the molecule. researchgate.netnih.gov
Spectroscopic properties: DFT calculations can predict NMR chemical shifts (¹H and ¹³C), which are highly sensitive to the electronic environment of the nuclei and can be compared with experimental data for structural validation. researchgate.netnih.gov
Vibrational frequencies: These calculations help in the interpretation of infrared (IR) and Raman spectra.
Electronic properties: DFT provides information on dipole moments, polarizability, and the distribution of electronic charge within the molecule, often visualized through molecular electrostatic potential (MEP) maps.
In a study on furan hydrogenation on a Pd(111) surface, DFT calculations with and without dispersion corrections (PBE and PBE-D3) were used to determine the most stable adsorption structure of furan, finding it to be nearly parallel to the metal surface. rsc.org Such information is vital for understanding catalytic reactions involving furan derivatives.
Table 1: Examples of Molecular Properties of Furan Derivatives Determined by DFT
| Property | Method(s) | Significance |
| Enthalpies of Formation | G3, CBS-QB3, CBS-APNO | Provides fundamental thermodynamic data. nih.govresearchgate.netacs.org |
| Equilibrium Geometry | DFT | Determines the three-dimensional structure. researchgate.netnih.gov |
| Rotational Barriers | DFT | Characterizes conformational dynamics. researchgate.netnih.gov |
| NMR Chemical Shifts | DFT | Aids in structure elucidation. researchgate.netnih.gov |
| Adsorption Energies | DFT (PBE, PBE-D3) | Explains interactions with surfaces. rsc.org |
Quantum Chemical Studies of Reaction Mechanisms and Transition State Energetics
Quantum chemical calculations are indispensable for mapping out the intricate details of chemical reactions, including the identification of transition states and the calculation of activation energies. These studies provide a deep understanding of reaction pathways and selectivity.
For furan derivatives, quantum chemical methods have been extensively applied to study various reactions, such as cycloadditions, pyrolysis, and oxidation. researchgate.netacs.org For example, the pyrolysis of furan has been investigated using ab initio quantum chemical techniques to model the species profiles observed in shock tube experiments. researchgate.net Similarly, the molecular mechanism of the cycloaddition reaction between 2-methylfuran (B129897) and a masked o-benzoquinone was characterized using DFT at the B3LYP/6-31G* level of theory, revealing a polar stepwise mechanism. acs.org
Elucidation of Potential Energy Surfaces
The potential energy surface (PES) represents the energy of a molecule as a function of its geometry, providing a landscape for all possible chemical transformations. By mapping the PES, chemists can identify stable molecules (local minima), transition states (saddle points), and the pathways connecting them.
For furan and its derivatives, the PES has been explored to understand their reactivity. researchgate.net The aromatic character of the furan ring leads to specific features on the PES, influencing its thermal decomposition and oxidation pathways. researchgate.net For instance, the unimolecular decomposition pathways of furan have been investigated using ab initio quantum chemical methods. researchgate.net In the context of Diels-Alder reactions, computational studies examine the PES to determine the relative energies of endo and exo transition states, which is crucial for predicting stereoselectivity. researchgate.netacs.org
Application of Frontier Molecular Orbital (FMO) Theory to Reactivity and Selectivity
Frontier Molecular Orbital (FMO) theory simplifies the analysis of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. conicet.gov.ar The energy gap between the HOMO and LUMO is a key indicator of reactivity. researchgate.net
FMO theory is widely used to explain the reactivity and regiochemistry of reactions involving furan derivatives. mdpi.com For example, in Diels-Alder reactions, furan typically acts as the electron-rich diene (donating its HOMO) reacting with an electron-deficient dienophile (accepting into its LUMO). researchgate.net The introduction of substituents on the furan ring can modify the energies of the frontier orbitals, thereby influencing the reaction rate and selectivity. researchgate.netrsc.org For instance, electron-donating groups on the furan ring raise the HOMO energy, leading to a smaller HOMO-LUMO gap and increased reactivity in normal-electron-demand Diels-Alder reactions. rsc.org FMO analysis has also been used to understand the different reaction sites and pathways in the [8 + 2] cycloadditions of dienylfurans. pku.edu.cn
Molecular Dynamics Simulations for Conformational Behavior and Intermolecular Interactions
While quantum mechanics provides a static picture of molecules, molecular dynamics (MD) simulations introduce the element of time, allowing for the study of the dynamic behavior of molecules and their interactions with their environment.
MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound, which has a flexible pentyl side chain. By simulating the motion of atoms over time, MD can reveal the preferred conformations and the energy barriers between them.
Furthermore, MD simulations are employed to study intermolecular interactions, such as those between a furan derivative and a solvent or a biological receptor. plos.orgresearchgate.netnih.govmdpi.com For example, in a study of furan-containing thiazole (B1198619) Schiff base derivatives with antibacterial activity, molecular docking and dynamics simulations were used to investigate the binding of these compounds to the active site of a bacterial enzyme. plos.orgresearchgate.net These simulations showed that the active compounds remained stable in the binding site of the receptor throughout the simulation time. plos.orgresearchgate.net Similarly, MD simulations have been used to analyze the interaction of furan-chalcone derivatives with the active site of tyrosinase, an enzyme involved in melanin (B1238610) production. nih.govmdpi.com
Computational Prediction of Reactivity and Stereochemical Outcomes
A major goal of computational chemistry is to predict the outcome of chemical reactions, including their feasibility, rates, and stereochemistry, before they are carried out in the laboratory.
For furan derivatives, computational methods have been successfully used to predict reactivity and stereoselectivity in various reactions. For example, in the context of Diels-Alder reactions, DFT calculations can predict the endo/exo selectivity by comparing the activation energies of the corresponding transition states. researchgate.netacs.org Computational studies have also been used to provide insight into the regio- and diastereoselectivities of reactions involving furan, with the calculated activation energies being consistent with experimental observations. researchgate.net
In a study of the [4+3] cycloaddition reaction of sulfones with furan, DFT in combination with the nudged elastic band method was used to find several possible transition states, helping to understand the stereochemistry of the reaction. digitellinc.com By characterizing the stationary points on the potential energy surface, researchers can develop design principles for new reactions. digitellinc.com
Advanced Applications of Furan Derived Scaffolds in Modern Materials Science and Green Chemistry
Furan (B31954) Derivatives in Sustainable Polymer Design and Functional Materials
Furanic compounds are increasingly recognized as pivotal building blocks for the synthesis of bio-based polymers, offering a promising alternative to their petrochemical counterparts. The rigid furan ring can impart desirable thermal and mechanical properties to polymers.
The development of furan-based monomers is at the forefront of sustainable polymer chemistry. The most extensively studied furan derivative for polymer synthesis is 2,5-furandicarboxylic acid (FDCA), which serves as a bio-based substitute for terephthalic acid in the production of polyesters and polyamides. acs.orgresearchgate.net For instance, poly(ethylene furanoate) (PEF), derived from the polymerization of FDCA and ethylene glycol, has shown superior barrier properties and thermal stability compared to conventional poly(ethylene terephthalate) (PET). specialchem.com
While FDCA is the most prominent example, other furan derivatives are also being explored. For instance, 2,5-bis(hydroxymethyl)furan (BHMF) is utilized as a diol monomer in the synthesis of furan-based polyesters and polyurethanes. mdpi.comrsc.org In the context of 2-Methyl-5-(pentan-2-yl)furan , while it is not a difunctional monomer suitable for direct polymerization into linear polymers, its synthesis from biomass-derived platform molecules could be envisioned. Functionalization of the alkyl side-chain or the furan ring could potentially yield novel monomers with unique properties. For example, oxidation of the methyl and pentyl groups could lead to diacid or diol monomers, though this is a speculative route.
The incorporation of furanic diols and diisocyanates into polyurethane synthesis has also been demonstrated, leading to the creation of bio-based polyurethanes with a range of properties. rsc.orgresearchgate.netresearchgate.net These furan-based polyurethanes can exhibit excellent thermal stability and mechanical performance, making them suitable for various applications, including as triboelectric materials. rsc.org
Table 1: Examples of Furan-Based Monomers for Sustainable Polymers
| Monomer Name | Chemical Structure | Resulting Polymer Class | Key Properties of Polymer |
| 2,5-Furandicarboxylic acid (FDCA) | HOOC-(C₄H₂O)-COOH | Polyesters, Polyamides | High thermal stability, excellent barrier properties |
| 2,5-Bis(hydroxymethyl)furan (BHMF) | HOCH₂-(C₄H₂O)-CH₂OH | Polyesters, Polyurethanes | Bio-based, potential for tailored mechanical properties |
| Furan-based diisocyanates | OCN-R-(C₄H₂O)-R-NCO | Polyurethanes | Derived from renewable resources, comparable properties to conventional PUs |
Dynamic Covalent Chemistry and Self-Healing Materials Utilizing Furan-Maleimide Adducts
The Diels-Alder reaction between a furan and a maleimide is a thermally reversible cycloaddition that forms the basis for dynamic covalent chemistry and the development of self-healing materials. researchgate.netmdpi.com This reaction allows for the creation of cross-linked polymer networks that can be de-cross-linked upon heating and reformed upon cooling, enabling the material to heal damage. rsc.orgnih.gov
The furan moiety acts as the diene and the maleimide as the dienophile. The resulting Diels-Alder adduct can be incorporated into polymer backbones or as cross-linking units. nih.gov When a crack forms in the material, heating to a specific temperature triggers a retro-Diels-Alder reaction, breaking the covalent bonds of the adduct and allowing the polymer chains to flow and fill the crack. Subsequent cooling promotes the forward Diels-Alder reaction, reforming the cross-links and restoring the material's integrity. mdpi.com
While specific studies on This compound in this context are not available, the presence of the furan ring suggests its potential to participate in such reactions. The alkyl substituents on the furan ring could influence the kinetics and thermodynamics of the Diels-Alder reaction. For instance, electron-donating alkyl groups can affect the reactivity of the furan ring. The steric hindrance from the bulky pentan-2-yl group might also play a role in the stability and accessibility of the furan-maleimide adduct.
Table 2: Key Aspects of Furan-Maleimide Chemistry in Self-Healing Materials
| Feature | Description |
| Reaction Type | [4+2] Diels-Alder Cycloaddition |
| Reactants | Furan (diene) and Maleimide (dienophile) |
| Reversibility | Thermally reversible; forward reaction at lower temperatures, retro-Diels-Alder at elevated temperatures. |
| Application | Creation of covalent adaptable networks for self-healing polymers. |
| Potential Influence of Alkyl Substituents | Can alter the electron density of the furan ring, affecting reaction kinetics and equilibrium. Steric effects may also be significant. |
Role in Bio-Refinery and Sustainable Chemical Building Blocks Development
Furan derivatives are central to the concept of a bio-refinery, where renewable biomass is converted into a spectrum of valuable chemicals and fuels. rsc.orgrsc.org The primary furanic platform chemicals derived from the dehydration of C5 and C6 sugars are furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), respectively. mdpi.com These molecules serve as versatile starting materials for the synthesis of a wide array of other chemicals. frontiersin.org
This compound can be conceptualized as a product of C-C bond-forming reactions from smaller biomass-derived molecules. For example, the hydroxyalkylation/alkylation (HAA) of 2-methylfuran (B129897) (derived from furfural) with a C5 ketone (e.g., pentan-2-one, which can also be derived from biomass) could be a potential synthetic route. nih.gov Such reactions are key in upgrading biomass-derived intermediates into higher-value products, including fuel components and specialty chemicals.
The development of efficient catalytic systems is crucial for the selective conversion of biomass into desired furan derivatives. catalysis-summit.comnih.govnih.gov Heterogeneous catalysts, such as zeolites and metal oxides, are often employed for these transformations. frontiersin.org The production of alkylated furans is of particular interest for biofuels, as the alkyl chains increase the energy density and hydrophobicity of the furanic core.
Furan Derivatives as Ligands and Catalysts in Advanced Chemical Processes
The heteroaromatic nature of the furan ring, with its oxygen atom and π-electron system, allows furan derivatives to act as ligands in coordination chemistry. Furans can coordinate to metal centers through the oxygen atom or the π-system of the ring. This coordination can be utilized in the design of novel catalysts.
While the use of This compound as a ligand has not been specifically reported, the broader class of furan derivatives has been explored in catalysis. For instance, furan-based phosphine ligands have been used in palladium-catalyzed cross-coupling reactions. The electronic properties of the furan ring can influence the catalytic activity of the metal center.
Furthermore, furan derivatives can themselves be transformed into catalytically active species. For example, the oxidation of furans can be catalyzed by metal complexes to produce valuable intermediates for the synthesis of other compounds, such as benzofurans. rsc.org The development of catalysts for the selective functionalization of the furan ring is an active area of research, aiming to expand the utility of these bio-based molecules in organic synthesis. proquest.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Methyl-5-(pentan-2-yl)furan, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via radical cyclization reactions using manganese(III) acetate as a mediator. A common approach involves coupling 1,3-dicarbonyl compounds with vinyl-substituted furans under controlled radical conditions . For example, 5-methylfurfural derivatives may serve as intermediates, with catalytic hydrogenation or hydrodeoxygenation steps optimizing purity . Reaction temperature (80–120°C) and solvent polarity (e.g., acetonitrile vs. toluene) critically affect regioselectivity and yield.
Q. How can gas chromatography-mass spectrometry (GC-MS) and NMR be optimized for characterizing this compound?
- Methodological Answer : GC-MS analysis should employ a polar stationary phase (e.g., HP-Innowax) to resolve structural isomers, with electron ionization (EI) at 70 eV for fragmentation pattern reproducibility . For NMR, deuterated chloroform (CDCl₃) is ideal for resolving furan ring protons (δ 6.1–7.3 ppm), while ¹³C-NMR can distinguish alkyl substituents (e.g., pentan-2-yl groups at δ 20–35 ppm) . Quantification of trace impurities (<1%) requires internal standards like deuterated furans .
Q. What stability considerations are critical for storing this compound in laboratory settings?
- Methodological Answer : The compound is sensitive to oxidation and light. Storage under inert gas (argon or nitrogen) in amber vials at −20°C minimizes degradation. Accelerated stability studies (40°C/75% relative humidity for 4 weeks) can predict shelf life, with HPLC monitoring for oxidation byproducts (e.g., furan ketones) .
Q. How should safety protocols be designed for handling this compound in vitro studies?
- Methodological Answer : Follow the Research Institute for Fragrance Materials (RIFM) criteria for dermal and inhalation exposure limits. Use fume hoods for volatile handling, and assess acute toxicity via OECD Guideline 423 (oral LD₅₀ in rodents). Skin sensitization potential should be tested using the local lymph node assay (LLNA) .
Advanced Research Questions
Q. What computational strategies predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density-functional theory (DFT) with the B3LYP functional and 6-31G(d) basis set accurately models frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. For van der Waals interactions in catalytic systems, Grimme’s D3 dispersion correction is recommended . Machine learning models (e.g., QSPR) can predict solubility and partition coefficients using descriptors like molar refractivity and topological surface area .
Q. How can isotopic labeling resolve contradictions in environmental exposure data for this compound?
- Methodological Answer : Administering ¹³C-labeled furan analogs in vivo allows discrimination between exogenous exposure and endogenous formation. Post-dose urinary metabolites (e.g., ¹³C4-labeled vs. unlabeled furan derivatives) are quantified via LC-MS/MS, correcting for background contamination from feed or volatilization losses during sample preparation .
Q. What analytical challenges arise in differentiating structural isomers of this compound, and how are they addressed?
- Methodological Answer : Isomers like 2-ethyl-5-methylfuran (CAS 1703-52-2) require high-resolution GC×GC-MS for separation. Retention indices on polar/non-polar dual-column systems and collision-induced dissociation (CID) patterns in tandem MS provide diagnostic ions (e.g., m/z 81 for furan ring cleavage) . Computational matching of experimental vs. theoretical IR spectra (e.g., C-O stretching at 1260 cm⁻¹) further confirms identity .
Q. What strategies assess the biological activity of this compound in antimicrobial assays?
- Methodological Answer : Use microdilution broth assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) are determined with resazurin viability staining. For antioxidant activity, the DPPH radical scavenging assay (IC₅₀) and FRAP (ferric reducing ability) are standardized methods, though furan autoxidation artifacts must be controlled via anaerobic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
